

# Application of Iptacopan in Ex Vivo Models of Paroxysmal Nocturnal Hemoglobinuria

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, acquired blood disorder characterized by chronic, complement-mediated intravascular and extravascular hemolysis. The disease arises from a somatic mutation in the PIGA gene in a hematopoietic stem cell, leading to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells. The absence of key complement regulatory proteins, CD55 and CD59, renders PNH red blood cells (RBCs) highly susceptible to destruction by the complement system.[1][2]

**Iptacopan** (LNP023) is a first-in-class, oral, selective inhibitor of Factor B, a key component of the alternative complement pathway.[3][4] By targeting the alternative pathway, **Iptacopan** aims to control both intravascular hemolysis (mediated by the membrane attack complex, MAC or C5b-9) and extravascular hemolysis (driven by C3b opsonization).[3][5] These application notes provide detailed protocols for utilizing **Iptacopan** in ex vivo models of PNH to study its mechanism of action and efficacy.

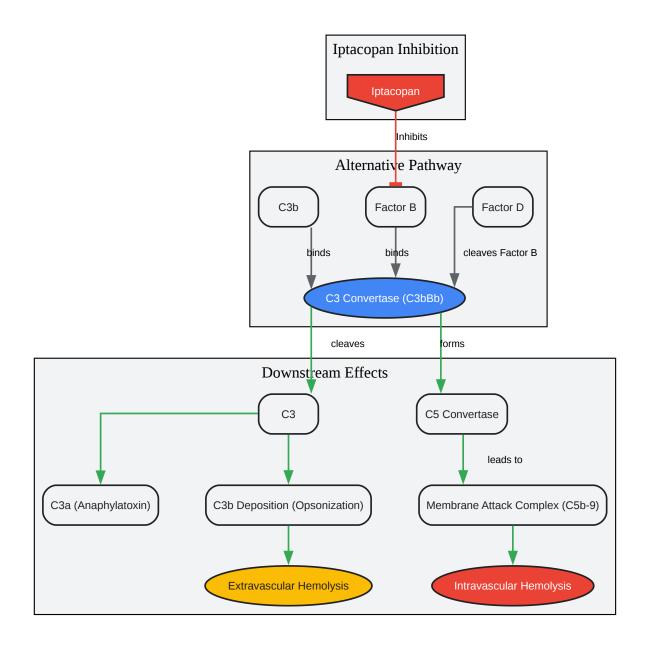
# Mechanism of Action of Iptacopan in PNH

The alternative complement pathway is a crucial amplification loop for complement activation. In PNH, this pathway drives the formation of C3 convertase (C3bBb), which cleaves C3 into C3a and C3b. C3b deposition on PNH RBCs leads to opsonization and extravascular



hemolysis. The C3 convertase also initiates the terminal complement cascade, culminating in the formation of the MAC (C5b-9) and subsequent intravascular hemolysis.[5]

**Iptacopan** selectively binds to and inhibits Factor B, preventing the formation of the C3 convertase (C3bBb).[5][6] This upstream inhibition effectively blocks the amplification of the complement cascade, thereby reducing both C3b deposition and MAC formation.[5]





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Figure 1: Mechanism of Action of Iptacopan in the Alternative Complement Pathway.

# **Quantitative Data Summary**

The following tables summarize key quantitative data from clinical trials of **Iptacopan** in PNH patients.

Table 1: Efficacy of Iptacopan in Anti-C5 Treated PNH Patients (APPLY-PNH Trial)[3]

Endpoint (at 24 weeks)	Iptacopan (n=60)	Anti-C5 Therapy (n=35)
Patients with ≥2 g/dL Hemoglobin Increase	82%	2%
Patients with Hemoglobin ≥12 g/dL	69%	2%

Table 2: Efficacy of **Iptacopan** in Complement-Inhibitor-Naïve PNH Patients (APPOINT-PNH Trial)

Endpoint (at 24 weeks)	Iptacopan
Patients with ≥2 g/dL Hemoglobin Increase without Blood Transfusions	Significant proportion achieved

Note: Specific percentages for the APPOINT-PNH trial are not detailed in the provided search results, but the primary endpoint was met.[7]

Table 3: Effect of Iptacopan on Complement Deposition[8]



Complement Component on Blood Cells	Iptacopan Treatment Effect
C5b-9	Significantly decreased on RBCs, WBCs, and platelets
C3	Decreased on RBCs, WBCs, and platelets
Factor B	Decreased on RBCs, WBCs, and platelets
C4b	Decreased on WBCs and platelets

# Experimental Protocols Ex Vivo Hemolysis Assay

This assay assesses the ability of **Iptacopan** to inhibit complement-mediated lysis of PNH RBCs.

#### Materials:

- Freshly collected whole blood from PNH patients in EDTA tubes.
- Phosphate-buffered saline (PBS), pH 7.4.
- Acidified normal human serum (ANHS) as a source of complement (prepared by acidifying normal human serum to pH 6.4 with 0.1 M HCl).
- **Iptacopan** stock solution (dissolved in a suitable solvent, e.g., DMSO, and serially diluted).
- 0.1% Triton X-100 solution (for 100% lysis control).
- 96-well V-bottom plates.
- Spectrophotometer (plate reader).

#### Protocol:

• Isolate RBCs: Centrifuge whole blood at 500 x g for 10 minutes. Aspirate the plasma and buffy coat. Wash the RBC pellet three times with 10 volumes of cold PBS.

## Methodological & Application



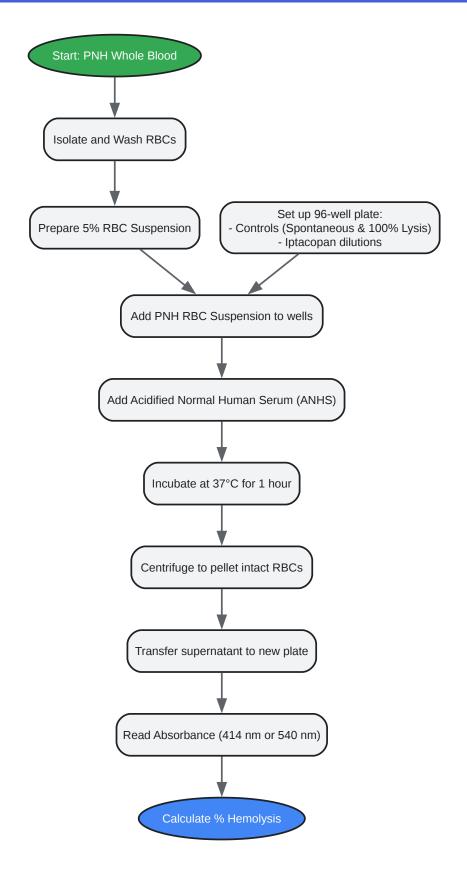


 Prepare RBC Suspension: Resuspend the washed RBCs in PBS to a final concentration of 5% (v/v).

### Assay Setup:

- $\circ$  In a 96-well plate, add 50 μL of PBS (spontaneous lysis control), 50 μL of 0.1% Triton X-100 (100% lysis control), and 50 μL of **Iptacopan** at various concentrations (in triplicate).
- Add 50 μL of the 5% PNH RBC suspension to each well.
- Add 50 μL of ANHS to all wells except the spontaneous lysis control (add 50 μL of PBS instead).
- Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
- Pellet RBCs: Centrifuge the plate at 800 x g for 5 minutes to pellet intact RBCs.
- Measure Hemolysis: Carefully transfer 100  $\mu$ L of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of hemoglobin at 414 nm or 540 nm using a spectrophotometer.
- Data Analysis: Calculate the percentage of hemolysis for each concentration of Iptacopan using the following formula: % Hemolysis = [(Abs\_sample Abs\_spontaneous) / (Abs\_100%\_lysis Abs\_spontaneous)] \* 100





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**Figure 2:** Experimental Workflow for the Ex Vivo Hemolysis Assay.



## Flow Cytometry for C3 Deposition

This protocol quantifies the deposition of C3 fragments on the surface of PNH RBCs and the effect of **Iptacopan**.

#### Materials:

- Freshly collected whole blood from PNH patients in EDTA tubes.
- PBS with 1% Bovine Serum Albumin (BSA).
- FITC-conjugated anti-C3d antibody.
- PE-conjugated anti-CD59 antibody.
- ANHS.
- Iptacopan stock solution.
- · Flow cytometer.

#### Protocol:

- RBC Preparation: Isolate and wash PNH RBCs as described in the hemolysis assay protocol. Resuspend in PBS with 1% BSA.
- Complement Activation:
  - In microcentrifuge tubes, mix a defined number of PNH RBCs with ANHS.
  - Add **Iptacopan** at various concentrations or a vehicle control.
  - Incubate at 37°C for 30 minutes to allow for complement activation and C3 deposition.
- Staining:
  - Wash the RBCs twice with cold PBS containing 1% BSA.
  - Resuspend the RBCs in 100 μL of staining buffer (PBS with 1% BSA).

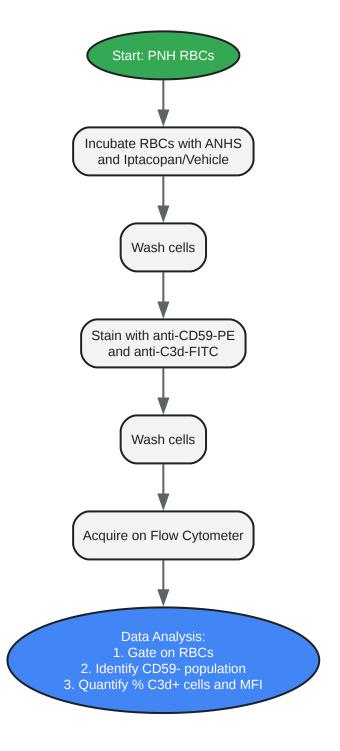
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- Add the FITC-conjugated anti-C3d and PE-conjugated anti-CD59 antibodies at pre-titrated optimal concentrations.
- Incubate for 30 minutes at 4°C in the dark.
- Washing: Wash the stained RBCs twice with cold PBS with 1% BSA.
- Acquisition: Resuspend the cells in 500  $\mu$ L of PBS and acquire data on a flow cytometer. Collect at least 50,000 events in the RBC gate.
- Data Analysis:
  - Gate on the RBC population using forward and side scatter.
  - Analyze the expression of CD59 to distinguish between PNH (CD59-negative) and normal (CD59-positive) RBCs.
  - Within the PNH RBC gate, quantify the percentage of C3d-positive cells and the mean fluorescence intensity (MFI) of C3d staining.
  - Compare the results from **Iptacopan**-treated samples to the vehicle control.





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**Figure 3:** Workflow for Flow Cytometric Analysis of C3 Deposition.

## **Wieslab® Alternative Pathway Functional Assay**

This ELISA-based assay measures the functional activity of the alternative complement pathway in serum samples and can be adapted to assess the inhibitory effect of **Iptacopan**.

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Principle: The assay uses microtiter wells coated with activators of the alternative pathway. When serum is added, the alternative pathway is activated, leading to the formation of C5b-9 (MAC), which is detected by a specific antibody.[9]

#### Materials:

- Wieslab® Complement System Alternative Pathway kit (contains coated plates, buffers, conjugate, substrate, and controls).
- Serum from healthy human donors.
- Iptacopan stock solution.
- · Microplate reader.

#### Protocol:

- Sample Preparation:
  - Prepare serial dilutions of Iptacopan in a suitable buffer.
  - Pre-incubate the healthy human serum with the different concentrations of **Iptacopan** for a specified time (e.g., 15-30 minutes) at room temperature.
- Assay Procedure (follow kit instructions):
  - Dilute the Iptacopan-treated serum samples in the sample diluent provided in the kit. The diluent contains a blocker for the classical pathway.
  - Add the diluted samples to the coated microtiter wells.
  - Incubate for approximately 1 hour at 37°C to allow for alternative pathway activation.
  - Wash the wells to remove unbound components.
  - Add the alkaline phosphatase-conjugated anti-C5b-9 antibody and incubate.
  - Wash the wells again.



- Add the substrate solution and incubate for color development.
- Stop the reaction and measure the absorbance at the appropriate wavelength.
- Data Analysis:
  - The degree of color development is proportional to the amount of C5b-9 formed and,
    therefore, to the activity of the alternative pathway.
  - Calculate the percentage of inhibition of alternative pathway activity for each Iptacopan concentration relative to the vehicle-treated serum.

## Conclusion

The ex vivo models and protocols described provide a robust framework for evaluating the pharmacological activity of **Iptacopan** in the context of PNH. These assays are crucial for understanding the dose-dependent inhibition of both intravascular and extravascular hemolysis mechanisms, supporting preclinical and clinical development of novel complement inhibitors. The use of primary PNH patient samples in these assays offers a highly relevant physiological system to predict clinical efficacy.

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